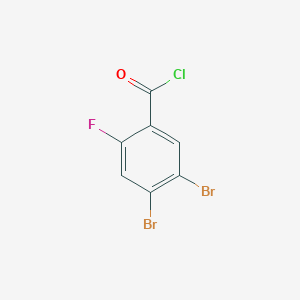

4,5-Dibromo-2-fluorobenzoyl chloride

Description

4,5-Dibromo-2-fluorobenzoyl chloride (CAS No. N/A) is a halogenated aromatic acyl chloride derivative with the molecular formula $ \text{C}7\text{H}2\text{Br}_2\text{FClO $. Its structure features a benzoyl chloride backbone substituted with two bromine atoms at the 4 and 5 positions, a fluorine atom at the 2 position, and a reactive acyl chloride group (-COCl) at the 1 position. This compound is primarily utilized in organic synthesis as an electrophilic acylating agent, enabling the introduction of the 4,5-dibromo-2-fluorobenzoyl moiety into target molecules. Its electron-withdrawing substituents (Br, F) enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like amines or alcohols. Applications include its use as a precursor in pharmaceutical and agrochemical intermediates, though its stability is influenced by moisture due to hydrolysis susceptibility.

Properties

IUPAC Name |

4,5-dibromo-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)6(11)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVXMFRWKVKJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280090 | |

| Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803837-33-3 | |

| Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803837-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4,5-dibromo-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method involves the bromination of 2-fluorobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods

Industrial production of 4,5-Dibromo-2-fluorobenzoyl chloride may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-fluorobenzoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzoyl derivatives such as amides, esters, and thioesters.

Coupling Reactions: Products include biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Synthesis

- 4,5-Dibromo-2-fluorobenzoyl chloride is used as an intermediate in the synthesis of various pharmaceuticals. It plays a critical role in the development of new drugs by facilitating the introduction of bromine and fluorine atoms into organic compounds, which can enhance their biological activity and stability.

-

Agrochemical Development

- The compound is utilized in the synthesis of agrochemicals, including herbicides and insecticides. Its halogenated structure can improve the efficacy and selectivity of these compounds against pests while minimizing environmental impact.

-

Material Science

- In material science, 4,5-Dibromo-2-fluorobenzoyl chloride serves as a building block for developing polymers and advanced materials with specific properties such as enhanced thermal stability or chemical resistance.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the use of 4,5-Dibromo-2-fluorobenzoyl chloride in synthesizing antiviral agents targeting viral replication mechanisms. The compound's ability to modify key functional groups led to increased potency against specific viral strains.

Case Study 2: Development of Selective Herbicides

Research indicated that derivatives synthesized from 4,5-Dibromo-2-fluorobenzoyl chloride exhibited selective herbicidal activity against certain weed species while remaining safe for crops. This selectivity was attributed to the compound's unique halogenation pattern.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-fluorobenzoyl chloride in chemical reactions involves the electrophilic nature of the carbonyl carbon, which is activated by the electron-withdrawing effects of the bromine and fluorine substituents. This makes the compound highly reactive towards nucleophiles, facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 4,5-dibromo-2-fluorobenzoyl chloride can be contextualized by comparing it with structurally related benzoyl chlorides. Key differentiating factors include substituent electronic effects, steric hindrance, and molecular weight (Table 1).

Table 1: Comparison of 4,5-Dibromo-2-fluorobenzoyl Chloride with Analogous Compounds

| Compound | Molecular Weight (g/mol) | Substituents | Reactivity (Relative Hydrolysis Rate) | Key Applications |

|---|---|---|---|---|

| 4,5-Dibromo-2-fluorobenzoyl chloride | 336.35 | 4-Br, 5-Br, 2-F, 1-COCl | Moderate (steric hindrance slows hydrolysis) | Pharmaceutical intermediates, agrochemicals |

| 2-Fluorobenzoyl chloride | 158.56 | 2-F, 1-COCl | High (minimal steric hindrance) | Polymer additives, dyes |

| 4-Bromo-2-fluorobenzoyl chloride | 237.44 | 4-Br, 2-F, 1-COCl | High (electron-withdrawing Br enhances reactivity) | Liquid crystal precursors |

| 4,5-Dichloro-2-fluorobenzoyl chloride | 247.44 | 4-Cl, 5-Cl, 2-F, 1-COCl | Moderate (Cl less bulky than Br) | Organic electronics, catalysts |

Key Observations

- Electronic Effects: Bromine and fluorine substituents increase the electrophilicity of the carbonyl carbon compared to non-halogenated analogs. However, 4,5-dibromo substitution introduces steric bulk, slowing nucleophilic attack relative to mono-substituted derivatives like 2-fluorobenzoyl chloride (for chloride reactivity context).

- Hydrolysis Stability : While electron-withdrawing groups typically stabilize acyl chlorides, the steric bulk of 4,5-dibromo substitution reduces hydrolysis rates compared to smaller analogs like 4-bromo-2-fluorobenzoyl chloride.

- Industrial Relevance: Unlike inorganic chlorides such as ammonium chloride (used in soldering fluxes ) or magnesium chloride (de-icing agents ), aromatic acyl chlorides are specialized in fine chemical synthesis.

Notes on Evidence Contextualization

The provided evidence focuses on chloride-containing compounds in disparate contexts:

- : Discusses layered double hydroxides (LDHs) for chloride anion removal, highlighting environmental applications of inorganic chlorides . This contrasts with the organic reactivity of 4,5-dibromo-2-fluorobenzoyl chloride, where the chloride group is part of a reactive acyl moiety.

- : Mentions ammonium chloride and magnesium chloride, which are ionic salts with distinct industrial roles compared to covalent acyl chlorides .

Thus, the comparisons above rely on established organic chemistry principles and analogous compound data.

Biological Activity

4,5-Dibromo-2-fluorobenzoyl chloride is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, drawing on diverse sources to provide a comprehensive overview.

4,5-Dibromo-2-fluorobenzoyl chloride is characterized by the following chemical structure:

- Molecular Formula : CHBrClF

- Molecular Weight : 292.86 g/mol

- CAS Number : 497181-26-7

The presence of bromine and fluorine atoms enhances the reactivity of this compound, making it useful in various synthetic applications.

The primary mechanism of action for 4,5-dibromo-2-fluorobenzoyl chloride involves its role as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives that can interact with biological targets. This reactivity allows the compound to serve as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Antimicrobial Activity

Research indicates that compounds similar to 4,5-dibromo-2-fluorobenzoyl chloride exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzoic acid derivatives can inhibit bacterial growth and biofilm formation. The precise mechanisms are still under investigation but are believed to involve interactions with bacterial enzymes or receptors .

| Compound | Activity | Target |

|---|---|---|

| 4,5-Dibromo-2-fluorobenzoyl chloride | Antimicrobial | Bacterial enzymes |

| 2-Fluorobenzoyl thiosemicarbazides | Antibacterial (various strains) | Methicillin-resistant S. aureus |

| 3,5-Dibromobenzoic Acid | Moderate antibacterial activity | General bacterial targets |

Genetic Toxicology

Studies have evaluated the genetic toxicity of related compounds. For example, 2-fluorobenzoyl chloride has been tested for mutagenicity using Drosophila models and Salmonella assays. These studies indicate that halogenated benzoyl chlorides may exhibit mutagenic properties under certain conditions .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI demonstrated that fluorinated benzoic acid derivatives inhibited biofilm formation in Staphylococcus aureus. The study utilized molecular docking to identify potential interaction sites on bacterial proteins, suggesting that halogenation increases binding affinity .

- Genetic Toxicity Evaluation : Research conducted by the National Toxicology Program assessed the mutagenicity of fluorobenzoyl derivatives. Results indicated varying levels of genetic toxicity across different compounds, highlighting the need for careful evaluation when developing new drugs based on these structures .

Applications in Drug Development

4,5-Dibromo-2-fluorobenzoyl chloride serves as a crucial building block in the synthesis of various pharmaceuticals. Its ability to modify biological targets makes it valuable in developing enzyme inhibitors and receptor modulators. The compound's unique properties allow for targeted drug design aimed at specific diseases.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 4,5-Dibromo-2-fluorobenzoyl chloride from its benzoic acid precursor?

- Methodological Answer : The synthesis typically involves halogenation and acyl chloride formation. Key factors include:

- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ are common reagents for converting benzoic acids to acyl chlorides. For bromination steps, bromine (Br₂) or N-bromosuccinimide (NBS) may be used .

- Solvent Choice : Polar aprotic solvents like dichloromethane (DCM) or benzene are preferred to stabilize intermediates and avoid side reactions. For example, DCM at 50°C improved reaction efficiency in analogous fluorobenzoyl chloride syntheses .

- Temperature Control : Reactions often require reflux conditions (e.g., 4–12 hours) for complete conversion. Lower temperatures (0–20°C) may reduce decomposition of sensitive intermediates .

- Purification : Post-reaction, aqueous workup (e.g., washing with NaHCO₃) followed by rotary evaporation or recrystallization ensures high-purity products. NMR and GC-MS are critical for verifying structural integrity .

Q. How do solvent polarity and reaction time influence the yield of 4,5-Dibromo-2-fluorobenzoyl chloride?

- Methodological Answer :

- Solvent Polarity : Non-polar solvents (e.g., benzene) may slow reaction kinetics but reduce hydrolysis of the acyl chloride. Polar solvents (e.g., DCM) enhance reagent solubility and reaction homogeneity but require strict anhydrous conditions .

- Reaction Time : Underreaction leads to unreacted precursors, while prolonged heating risks decomposition. For example, a 6-hour reflux in DCM with SOCl₂ achieved >90% conversion in analogous systems . Kinetic studies via TLC or in-situ IR spectroscopy are recommended to optimize timeframes.

Q. What safety protocols are essential when handling 4,5-Dibromo-2-fluorobenzoyl chloride?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and lab coats due to its corrosive nature (UN3261, Class 8).

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile HCl/SO₂ byproducts .

- Emergency Procedures : For skin/eye contact, rinse immediately with water (P305+P351+P338). Store in sealed containers under inert gas (e.g., N₂) to prevent moisture-induced hydrolysis .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for 4,5-Dibromo-2-fluorobenzoyl chloride?

- Methodological Answer :

- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate activation energies for bromination and acylation steps. For example, ICReDD’s reaction path search methods identify transition states and intermediates, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction equilibria. This helps select solvents that stabilize charged intermediates (e.g., acylium ions) .

- Machine Learning : Train models on existing halogenation datasets to predict optimal reagent ratios and temperatures.

Q. How should researchers resolve contradictions in purity assessments (e.g., NMR vs. GC) for 4,5-Dibromo-2-fluorobenzoyl chloride?

- Methodological Answer :

- Cross-Validation : Combine NMR (for structural confirmation) with GC-MS (volatility-dependent purity) and elemental analysis (C/H/Br/Cl quantification).

- Impurity Profiling : Identify byproducts (e.g., hydrolyzed benzoic acids) via LC-MS. Adjust quenching protocols (e.g., rapid cooling) to minimize degradation .

- Statistical Analysis : Use factorial design (e.g., 2³ experiments varying temperature, solvent, and time) to isolate variables affecting purity .

Q. What strategies mitigate scale-up challenges in synthesizing 4,5-Dibromo-2-fluorobenzoyl chloride?

- Methodological Answer :

- Heat and Mass Transfer : Use jacketed reactors with efficient stirring to manage exothermic halogenation steps.

- Catalyst Optimization : Explore heterogeneous catalysts (e.g., FeCl₃-supported silica) to reduce reagent waste and improve selectivity .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress during scale-up .

Key Notes

- Avoid benchtop drying methods; use vacuum desiccators with P₂O₅ for moisture-sensitive products .

- For multi-step syntheses, factorial design (e.g., 2³ experiments) efficiently identifies critical variables .

- Integrate safety data sheets (SDS) with lab protocols to address hazards like corrosivity (H314) and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.